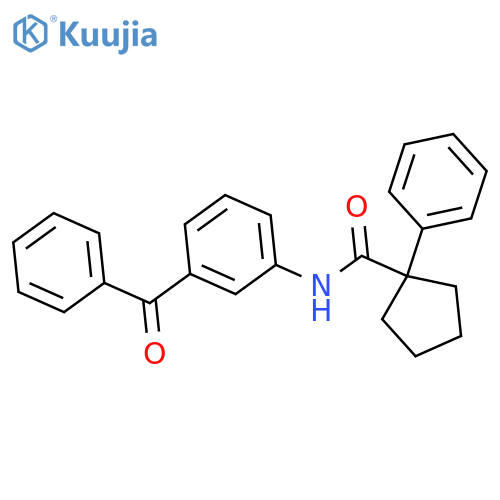

Cas no 1022146-33-3 (N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide)

N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide

-

- MDL: MFCD03839554

- インチ: 1S/C25H23NO2/c27-23(19-10-3-1-4-11-19)20-12-9-15-22(18-20)26-24(28)25(16-7-8-17-25)21-13-5-2-6-14-21/h1-6,9-15,18H,7-8,16-17H2,(H,26,28)

- InChIKey: MEGLWQFOYOQKCD-UHFFFAOYSA-N

- ほほえんだ: C1(C2=CC=CC=C2)(C(NC2=CC=CC(C(=O)C3=CC=CC=C3)=C2)=O)CCCC1

N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | MS-10206-5MG |

N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide |

1022146-33-3 | >90% | 5mg |

£46.00 | 2023-09-07 | |

| Key Organics Ltd | MS-10206-100MG |

N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide |

1022146-33-3 | >90% | 100mg |

£146.00 | 2023-09-07 | |

| abcr | AB164027-1g |

N-(3-(Phenylcarbonyl)phenyl)(phenylcyclopentyl)formamide; . |

1022146-33-3 | 1g |

€211.30 | 2024-06-10 | ||

| Key Organics Ltd | MS-10206-1MG |

N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide |

1022146-33-3 | >90% | 1mg |

£37.00 | 2023-09-07 | |

| abcr | AB164027-5 g |

N-(3-(Phenylcarbonyl)phenyl)(phenylcyclopentyl)formamide |

1022146-33-3 | 5 g |

€377.50 | 2023-07-20 | ||

| abcr | AB164027-1 g |

N-(3-(Phenylcarbonyl)phenyl)(phenylcyclopentyl)formamide |

1022146-33-3 | 1 g |

€211.30 | 2023-07-20 | ||

| abcr | AB164027-10 g |

N-(3-(Phenylcarbonyl)phenyl)(phenylcyclopentyl)formamide |

1022146-33-3 | 10 g |

€482.50 | 2023-07-20 | ||

| Key Organics Ltd | MS-10206-20MG |

N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide |

1022146-33-3 | >90% | 20mg |

£76.00 | 2023-02-27 | |

| abcr | AB164027-5g |

N-(3-(Phenylcarbonyl)phenyl)(phenylcyclopentyl)formamide; . |

1022146-33-3 | 5g |

€377.50 | 2024-06-10 | ||

| Key Organics Ltd | MS-10206-10MG |

N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide |

1022146-33-3 | >90% | 10mg |

£63.00 | 2023-09-07 |

N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide 関連文献

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamideに関する追加情報

Introduction to N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide (CAS No. 1022146-33-3)

N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide, identified by its CAS number 1022146-33-3, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules known for their potential biological activities, making it a subject of extensive study in medicinal chemistry.

The structural framework of N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide consists of a cyclopentane ring substituted with a phenyl group and an amide functional group. The presence of the benzoyl moiety at the 3-position of the phenyl ring introduces additional electronic and steric effects that can influence the compound's interactions with biological targets. This structural feature makes it an intriguing candidate for further exploration in drug discovery and development.

In recent years, there has been a growing interest in developing novel therapeutic agents that target specific biological pathways. N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide has been studied for its potential role in modulating various cellular processes. Its unique structural characteristics suggest that it may exhibit properties such as receptor binding affinity, enzyme inhibition, or anti-inflammatory effects. These properties are of particular interest in the development of treatments for conditions such as cancer, neurodegenerative diseases, and inflammatory disorders.

The synthesis of N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The benzoylation step at the 3-position of the phenyl ring is particularly critical, as it determines the electronic properties of the molecule. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels necessary for further biological evaluation.

Evaluation of the pharmacological properties of N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide has been conducted using both in vitro and in vivo models. In vitro studies have focused on assessing its interaction with target proteins and enzymes, while in vivo studies have explored its efficacy and safety profiles in animal models. Preliminary results suggest that this compound may possess promising biological activities that warrant further investigation.

The potential applications of N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide extend beyond traditional therapeutic areas. Its unique structural features make it a valuable scaffold for designing novel compounds with enhanced pharmacological properties. By modifying specific functional groups or introducing additional substituents, researchers can fine-tune the biological activity of this molecule to develop more effective treatments for various diseases.

The development of new drugs is a complex process that requires collaboration among chemists, biologists, and clinicians. N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide represents an example of how interdisciplinary research can lead to innovative therapeutic solutions. Its study not only advances our understanding of molecular interactions but also opens new avenues for drug discovery and development.

In conclusion, N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide (CAS No. 1022146-33-3)

1022146-33-3 (N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide) 関連製品

- 2034533-46-3(4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]morpholine)

- 321970-48-3(1-(4-nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine)

- 2680618-99-7(2-(4-Bromo-2-methoxyphenyl)-2-acetamidoacetic acid)

- 1804843-74-0(6-Iodo-2-nitro-3-(trifluoromethoxy)pyridine-4-sulfonamide)

- 255710-83-9(3-3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-ylpropanenitrile)

- 1898348-31-6(1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropan-1-ol)

- 1420776-15-3(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 952959-55-6(Ethyl 2-Amino-4-propylthiophene-3-carboxylate)

- 1806726-13-5(4-Iodo-2-methyl-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)

- 942002-71-3(3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide)